molecular formula C11H11BrN4O3 B8443836 N-[6-bromo-7-nitro-1H-indazol-3-yl]butanamide

N-[6-bromo-7-nitro-1H-indazol-3-yl]butanamide

Cat. No.: B8443836
M. Wt: 327.13 g/mol
InChI Key: JTDQNZOUNKWCNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-bromo-7-nitro-1H-indazol-3-yl]butanamide is a useful research compound. Its molecular formula is C11H11BrN4O3 and its molecular weight is 327.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11BrN4O3

Molecular Weight

327.13 g/mol

IUPAC Name

N-(6-bromo-7-nitro-1H-indazol-3-yl)butanamide

InChI

InChI=1S/C11H11BrN4O3/c1-2-3-8(17)13-11-6-4-5-7(12)10(16(18)19)9(6)14-15-11/h4-5H,2-3H2,1H3,(H2,13,14,15,17)

InChI Key

JTDQNZOUNKWCNO-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NNC2=C1C=CC(=C2[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

235 mg of nitronium tetrafluoroborate are added in a single portion to 500 mg of N-[6-bromo-1H-indazol-3-yl]butanamide, described previously in Example 24, in 25 cm3 of acetonitrile, cooled to about 3° C. The mixture is maintained at about 3° C. for 1 hour and the resulting mixture is then allowed to return to about 19° C. over 14 hours. 15 cm3 of ethyl acetate and 15 cm3 of distilled water are added to the reaction medium. The medium is then evaporated under reduced pressure (2 kPa; 40° C.) and the residue is taken up in 20 cm3 of dichloromethane. The insoluble material is filtered off and washed with 20 cm3 of diisopropyl ether. The residue is purified by chromatography under an argon pressure of 50 kPa, on a column of silica gel (particle size 40-60 μm; diameter 3.5 cm), eluting with ethyl acetate/cyclohexane (30/70 by volume) and collecting 35 cm3 fractions. The fractions containing the expected product are combined and evaporated under reduced pressure (2 kPa; 50° C.). After drying (90 Pa; 50° C.), 30 mg of N-[6-bromo-7-nitro-1H-indazol-3-yl]butanamide are thus obtained in the form of a white product melting at 248° C.
Quantity
235 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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